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molecular formula C6H12O3<br>CH3COOCH2CH2OCH2CH3<br>C6H12O3 B089778 2-Ethoxyethyl acetate CAS No. 111-15-9

2-Ethoxyethyl acetate

Cat. No. B089778
M. Wt: 132.16 g/mol
InChI Key: SVONRAPFKPVNKG-UHFFFAOYSA-N
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Patent
US04083815

Procedure details

A mixture of 495.7 g. (3.95 equivalents) of 4,4'-methylenebis(phenyl isocyanate) and 2.81 g. (0.038 equivalents) of 1-butanol was heated at 50° C for 3 hours. A portion (131.2 g.) of the resulting mixture was then added, with vigorous agitation, to a portion (306.8 g.) of the above polyol blend to which had been added 0.09 g. of stannous octoate. The resulting mixture was poured into a tray and cured by heating at 70° C for 20 hours. The resulting elastomer, which had a hardness of 45 Shore D, was chopped into granules and heated with 657 g. of Cellosolve acetate at 155° C until a clear solution was obtained (about 1 hour heating). The resulting coating composition, containing 40% w/w of elastomer, had a viscosity of 14,900 cps. at 25° C. A film was cast from this solution and found to have a tensile strength of 2100 psi and an elongation at break of 820%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyol
Quantity
306.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
45
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C(CC2C=CC(N=C=O)=CC=2)=CC=C(N=C=O)C=1.[CH2:20]([OH:24])[CH2:21]CC.CCCC[CH:29]([C:32]([O-:34])=O)CC.CCCC[CH:39]([C:42]([O-])=[O:43])CC.[Sn+2]>>[CH3:39][CH2:42][O:43][CH2:29][CH2:32][O:34][C:20]([CH3:21])=[O:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Three
Name
polyol
Quantity
306.8 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
Step Five
Name
45
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 495.7 g
ADDITION
Type
ADDITION
Details
had been added 0.09 g
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into a tray
TEMPERATURE
Type
TEMPERATURE
Details
heated with 657 g

Outcomes

Product
Name
Type
product
Smiles
CCOCCOC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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